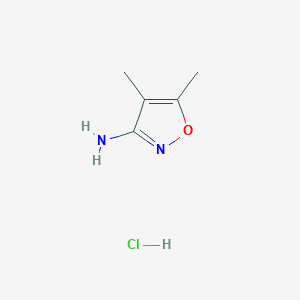
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine. The methoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, with the methoxyphenyl group attached at the 4-position and an amine group at the 2-position. The hydrobromide indicates that this compound is likely a salt, with a bromide ion associated with the positively charged nitrogen in the thiazole ring .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a salt, it would likely be soluble in water. The presence of the methoxyphenyl group could contribute to its lipophilicity, which could affect its solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has extensively covered the synthesis and structural characterization of compounds closely related to 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, emphasizing the unique properties these compounds possess due to their molecular structure. For instance, the study by Böck et al. (2021) discusses the synthesis and crystal structure of N,4-diheteroaryl 2-aminothiazoles mono-hydrobromide salts, highlighting their distinct protonation sites and intermolecular hydrogen bonding patterns, which contribute to their potential in various applications (Böck et al., 2021).
Biological Activities and Applications
Several studies have focused on the potential biological activities of thiazol-2-amine derivatives, suggesting their usefulness in medical and pharmaceutical research. For example, compounds synthesized from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid have shown antimicrobial activities against different strains of bacteria, indicating the potential for developing new antimicrobial agents from thiazole derivatives (El-Sakka et al., 2014).
Anticancer Potential
The design and synthesis of thiazol-4-amine derivatives have been explored for anticancer applications, with some compounds demonstrating promising activity against human cancer cell lines. This opens avenues for further research into thiazole derivatives as potential anticancer agents (Yakantham et al., 2019).
Material Science and Corrosion Inhibition
In material science, thiazole derivatives have been studied for their corrosion inhibition properties, offering potential applications in protecting metals from corrosion in acidic environments. For instance, 2-amino-4-(4-methoxyphenyl)-thiazole has been evaluated as a corrosion inhibitor for mild steel, showcasing high inhibition efficiency (Gong et al., 2019).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various targets, such as enzymes, receptors, and transporters .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function . This could result in altered cellular processes, potentially contributing to the compound’s overall effects .
Biochemical Pathways
Similar compounds have been reported to influence various pathways, such as those involved in signal transduction, metabolism, and gene expression . The downstream effects of these alterations could include changes in cell behavior, function, or survival .
Pharmacokinetics
Similar compounds have been reported to be rapidly absorbed and widely distributed in the body . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Based on the known effects of similar compounds, it’s possible that the compound could influence a variety of cellular processes, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.BrH/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXGSTPNHHCUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B3249568.png)


![8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3249585.png)






